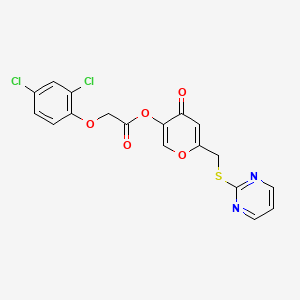

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate

Description

Properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O5S/c19-11-2-3-15(13(20)6-11)26-9-17(24)27-16-8-25-12(7-14(16)23)10-28-18-21-4-1-5-22-18/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBNSXOGWMSWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction, where a pyrimidine thiol reacts with a halomethyl pyran derivative.

Attachment of the Dichlorophenoxy Acetate Group: This step involves esterification, where the pyran derivative reacts with 2-(2,4-dichlorophenoxy)acetic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

Reduction: Reduction reactions can occur at the carbonyl group in the pyran ring.

Substitution: Nucleophilic substitution reactions can take place at the halogenated phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, due to the presence of bioactive moieties like pyrimidine and dichlorophenoxy groups.

Industry

In the industrial sector, this compound might find applications in the development of new agrochemicals or pharmaceuticals, given its structural complexity and potential bioactivity.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate would depend on its specific application. Generally, it could interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine moiety might bind to nucleotide-binding sites, while the dichlorophenoxy group could interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Structural Analogues and Activity Trends

The ester substituent at the 3-position of the pyranone scaffold is critical for APJ antagonism. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., 4-nitro in ML221) optimize APJ binding affinity, likely via enhanced electronic interactions with the receptor .

- Bulkier substituents (e.g., 2,4-dichlorophenoxy in the target compound) may reduce potency compared to ML221 due to steric hindrance but could improve metabolic stability by shielding the ester bond from hydrolysis .

- Ester replacements (e.g., amides, sulfonates) abolish activity, underscoring the necessity of the ester linkage for receptor engagement .

Selectivity and Off-Target Effects

ML221 exhibits >37-fold selectivity for APJ over the closely related AT1 receptor and minimal activity against 29 other GPCRs, except for weak inhibition of κ-opioid (50% inhibition at 10 μM) and benzodiazepine receptors (70% inhibition at 10 μM) .

Pharmacokinetic and Physicochemical Properties

- Solubility: ML221 has poor aqueous solubility (14-fold lower than physiological pH solubility), a trait likely shared by the target compound due to its lipophilic dichlorophenoxy group .

- Permeability : ML221 shows moderate PAMPA permeability, suggesting the target compound may also penetrate membranes effectively .

- Metabolic Stability : ML221 is rapidly metabolized in hepatic microsomes, but the target compound’s sterically hindered ester group could slow hydrolysis, improving plasma stability .

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate is a member of the pyran derivatives, which have garnered interest due to their diverse biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

- Molecular Formula: C18H12Cl2N2O5S

- Molecular Weight: 426.27 g/mol

- CAS Number: 16805949

The structural characteristics include a pyran ring fused with a pyrimidine moiety, which is significant for its biological interactions.

Recent studies have identified this compound as a functional antagonist of the apelin (APJ) receptor , which plays a critical role in various physiological processes, including cardiovascular regulation and energy homeostasis. The antagonist properties were demonstrated through assays measuring intracellular cAMP levels and β-arrestin recruitment, yielding IC50 values of 0.70 µM and 1.75 µM respectively, indicating potent receptor inhibition .

Pharmacological Effects

- Cardiovascular Effects:

- Anti-Cancer Properties:

- Neuroprotective Effects:

Toxicity Profile

In vitro studies have shown that the compound exhibits no toxicity towards human hepatocytes at concentrations up to 50 µM, highlighting its potential safety for therapeutic use .

Table 1: Biological Activity Summary

| Activity Type | Description | IC50 Value (µM) |

|---|---|---|

| Apelin Receptor Antagonism | Functional antagonist of APJ receptor | 0.70 (cAMP assay) |

| 1.75 (β-arrestin assay) | ||

| Cardiovascular Effects | Potential modulation of blood pressure and heart function | N/A |

| Anti-Cancer Activity | Inhibition of cholangiocarcinoma growth | N/A |

| Neuroprotective Effects | Modulation of neuroprotective pathways | N/A |

Table 2: Solubility and Absorption Properties

| Property | Value |

|---|---|

| Log P (Octanol/Water) | 2.54 |

| Solubility | Moderate (0.087 mg/ml) |

| GI Absorption | Low |

| BBB Permeability | No |

Case Study 1: Apelin Receptor Antagonism in Cardiovascular Disease

In a study conducted by Maloney et al., the effects of ML221 (the compound under discussion) were evaluated in models of heart failure. The results indicated that antagonism of the apelin receptor led to improved cardiac function and reduced hypertrophy in animal models . This suggests a promising therapeutic avenue for managing heart failure.

Case Study 2: Cancer Therapeutics

Research has shown that apelin receptor antagonists can inhibit tumor growth in cholangiocarcinoma models. The application of this compound demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(2,4-dichlorophenoxy)acetate, and how can reaction conditions be optimized?

- Methodology : Start with functionalizing the pyran core (e.g., 4-oxo-pyran derivatives) via nucleophilic substitution or thiol-ene chemistry to introduce the pyrimidin-2-ylthio moiety. Coupling with 2-(2,4-dichlorophenoxy)acetic acid can be achieved using carbodiimide-based esterification (e.g., DCC/DMAP). Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor by TLC and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry and stereochemical integrity?

- Methodology : Use X-ray crystallography (as in pyran derivatives from Acta Crystallographica studies) to resolve the 3D structure . Complement with NMR spectroscopy :

- ¹H NMR : Identify pyran ring protons (δ 5.5–6.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm).

- 13C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm) and aromatic carbons.

- HSQC/HMBC to validate connectivity .

Q. What is the hypothesized mechanism of action for this compound based on structural analogs?

- Methodology : Compare with pyrimidine-containing inhibitors (e.g., kinase or enzyme inhibitors in ). The 2,4-dichlorophenoxy group may enhance lipophilicity for membrane penetration, while the pyrimidin-2-ylthio moiety could act as a hydrogen-bond acceptor. Test in enzymatic assays (e.g., fluorescence-based kinase inhibition) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology : Systematically modify:

- Pyrimidine substituents : Replace sulfur with oxygen or selenium (see ).

- Phenoxy group : Vary halogenation (e.g., 2,4-dibromo vs. 2,4-dichloro).

- Pyran core : Introduce methyl or acetyl groups (as in ).

- Assays : Use in vitro cytotoxicity (MTT assay) and target-specific inhibition (IC50 determination) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology : Develop a HPLC-UV/LC-MS method :

- Column : C18 reversed-phase.

- Mobile phase : Acetonitrile/water (0.1% formic acid) gradient.

- Detection : UV at 260–280 nm (pyrimidine absorbance) or MS in positive ion mode (m/z ~450–500). Validate linearity (R² > 0.99), LOD/LOQ, and recovery rates .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS fragmentation patterns)?

- Methodology :

- Cross-validate : Repeat NMR under dry conditions (avoid moisture-induced shifts) or use deuterated solvents.

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C18H14Cl2N2O4S).

- Theoretical calculations : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What stability studies are critical for ensuring compound integrity during storage and biological testing?

- Methodology :

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures.

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.

- Photostability : Expose to UV light (300–400 nm) and track changes in absorbance .

Q. How can researchers resolve discrepancies between in vitro activity and in vivo efficacy for this compound?

- Methodology :

- ADME profiling : Assess plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays).

- Pharmacokinetic studies : Measure bioavailability in rodent models.

- Alternative models : Use zebrafish (Danio rerio) for rapid toxicity and efficacy screening (see ) .

Methodological Notes

- Synthetic Challenges : Optimize protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) to prevent side reactions during esterification .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications with bioactivity trends in SAR studies .

- Ethical Compliance : Follow institutional guidelines for handling halogenated waste (e.g., neutralization before disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.